molecular formula C17H20N4O2 B10885665 1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine

1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B10885665
M. Wt: 312.37 g/mol
InChI Key: FYFFBXQBLTYKMA-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrobenzyl group and a pyridinylmethyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl chloride and 2-pyridinemethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The reaction proceeds through the nucleophilic attack of the piperazine ring on the 4-nitrobenzyl chloride, followed by the addition of the pyridinylmethyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can participate in substitution reactions, where the nitrobenzyl or pyridinylmethyl groups can be replaced with other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, with possible applications in drug development.

    Industry: The compound’s unique chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrobenzyl and pyridinylmethyl groups play a crucial role in its binding affinity and selectivity for these targets. The compound may exert its effects through modulation of receptor activity, enzyme inhibition, or other biochemical pathways.

Comparison with Similar Compounds

1-(4-Nitrobenzyl)-4-(pyridin-2-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzyl-4-(pyridin-2-ylmethyl)piperazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(4-Methylbenzyl)-4-(pyridin-2-ylmethyl)piperazine:

    1-(4-Chlorobenzyl)-4-(pyridin-2-ylmethyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-6-4-15(5-7-17)13-19-9-11-20(12-10-19)14-16-3-1-2-8-18-16/h1-8H,9-14H2

InChI Key

FYFFBXQBLTYKMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=N3

Origin of Product

United States

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